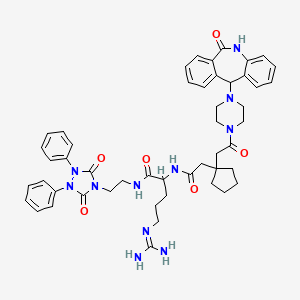
BIIE-0246
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
BIIE-0246, also known as this compound, is a useful research compound. Its molecular formula is C49H57N11O6 and its molecular weight is 896.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
BIIE-0246 is a non-peptide antagonist specifically targeting the neuropeptide Y (NPY) Y2 receptor. This compound has garnered attention in pharmacological research due to its selectivity and potency, making it a valuable tool for studying the physiological roles of NPY and its receptors in various biological systems.
Chemical Structure and Properties
This compound is chemically characterized as:
- Chemical Name : (S)-N2-[[1-[4-[(R,S)-5,11-Dihydro-6(6H)-oxodibenz[b,e]azepin-11-yl]-1-piperazinyl]-2-oxoethyl]cyclopentyl]acetyl]-N-[2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl]-argininamid.
- Molecular Weight : 490.62 g/mol.
- Solubility : Soluble in DMSO and other organic solvents.
Selectivity and Affinity
This compound exhibits high affinity for the Y2 receptor with an IC50 value ranging from 8 to 15 nM, demonstrating its potential as a selective antagonist for this receptor subtype. In contrast, it shows minimal activity against other NPY receptor subtypes (Y1, Y4, and Y5) .
This compound acts by competitively inhibiting the binding of NPY and peptide YY (PYY) to the Y2 receptor. This action leads to increased levels of NPY in the central nervous system (CNS), which can have various physiological implications, including effects on anxiety and feeding behavior .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively blocks the contraction induced by PYY in various bioassays. For example:
- Rat Vas Deferens : Induced rightward shifts in NPY concentration-response curves with pA2 values of 8.1.
- Dog Saphenous Vein : Similar rightward shifts with a pA2 value of 8.6.
- Rat Colon : Completely blocked PYY-induced contractions at a concentration of 1 μM .
In Vivo Effects
Research indicates that administration of this compound can lead to significant behavioral changes in animal models. For instance:
- Ethanol Consumption : this compound reduced ethanol intake in rats, suggesting a potential role in modulating addictive behaviors .
- Antidepressant-like Effects : In mice, this compound exhibited antidepressant-like properties, indicating its influence on mood regulation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anxiety Regulation : In experiments involving Y2 receptor knockout mice, these animals displayed reduced anxiety-like behaviors compared to wild-type mice, supporting the hypothesis that antagonism of the Y2 receptor may alleviate anxiety .
- Vagal Tone Influence : A study explored the relationship between vagal tone and inflammatory markers in Crohn's disease patients. The administration of this compound was noted to modulate heart rate variability, indicating its potential impact on autonomic regulation .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
| Parameter | Value/Observation |
|---|---|
| IC50 for Y2 Receptor | 8 - 15 nM |
| pA2 Values | Rat Vas Deferens: 8.1; Dog Vein: 8.6 |
| Effect on Ethanol Consumption | Decreased intake in rats |
| Antidepressant-like Effects | Observed in mouse models |
| Impact on Anxiety | Reduced anxiety-like behavior in knockout mice |
Eigenschaften
IUPAC Name |
5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAXPUYVJKAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N11O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














